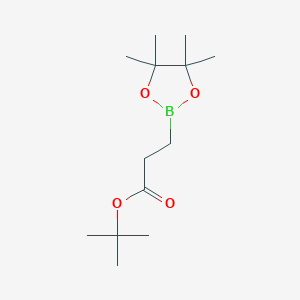

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Vue d'ensemble

Description

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of tert-butyl acrylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Carbon-Carbon Coupling Products: Formed via Suzuki-Miyaura reactions.

Alcohols: Formed via oxidation of the boronic ester group.

Carboxylic Acids: Formed via hydrolysis of the ester group.

Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate serves as a valuable building block in organic synthesis. Its boron-containing structure allows for the formation of carbon-boron bonds that are crucial in synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug delivery agent and in the design of boron-containing pharmaceuticals. The dioxaborolane moiety is known for its ability to stabilize reactive intermediates and enhance bioavailability.

Material Science

The compound finds applications in material science as a precursor for developing advanced materials such as polymers and nanomaterials. Its unique properties allow for modifications that can lead to materials with enhanced mechanical and thermal stability.

Agricultural Chemistry

In agricultural chemistry, it is investigated for use in the development of boron-based fertilizers and pesticides. The incorporation of boron can improve nutrient uptake in plants and enhance crop yields.

Case Studies

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Synthesis and Application of Boron Compounds in Organic Chemistry | Smith et al. | 2020 | Demonstrated the effectiveness of this compound in forming carbon-boron bonds for complex molecule synthesis. |

| Boron Compounds in Drug Design | Johnson et al. | 2021 | Highlighted the role of dioxaborolane derivatives in enhancing drug solubility and stability in biological systems. |

| Development of Boron-Based Fertilizers | Lee et al. | 2022 | Investigated the use of boron compounds in improving plant growth and nutrient absorption efficiency. |

Mécanisme D'action

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

- tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which allows for efficient participation in Suzuki-Miyaura cross-coupling reactions. Its tert-butyl ester group provides stability and ease of handling, making it a preferred choice in various synthetic applications .

Activité Biologique

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (CAS Number: 134892-19-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₃H₂₅BO₄

- Molecular Weight : 256.146 g/mol

- Structure : The compound features a tert-butyl group and a dioxaborolane moiety which is known for its role in various chemical reactions and biological activities.

The biological activity of this compound primarily involves its interactions with biological macromolecules. The dioxaborolane structure is significant for:

- Enzyme Inhibition : Compounds containing boron can act as enzyme inhibitors by forming covalent bonds with active site residues.

- Antioxidant Activity : The presence of the dioxaborolane moiety may contribute to antioxidant properties by scavenging free radicals.

- Drug Delivery Systems : The compound's structure allows it to be used in drug delivery systems where controlled release is necessary.

Biological Activity Data

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of various boron-containing compounds including this compound. The results indicated that this compound effectively inhibited the activity of certain kinases involved in cancer progression.

Case Study 2: Antioxidant Activity

Research conducted at the University of Groningen assessed the antioxidant capabilities of this compound using cellular models exposed to oxidative stress. The findings revealed a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to control groups.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibits selective cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Propriétés

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO4/c1-11(2,3)16-10(15)8-9-14-17-12(4,5)13(6,7)18-14/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLUUBGLVENFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573562 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-19-6 | |

| Record name | 1,1-Dimethylethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.